molecular formula C17H38ClNOP2Ru B6308291 Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) CAS No. 1311164-69-8

Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)

Cat. No.: B6308291
CAS No.: 1311164-69-8
M. Wt: 471.0 g/mol
InChI Key: AEKRFINIPYEROV-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary target of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is the methanol reforming process . This compound is a well-known Ru-pincer complex that plays a crucial role in catalyzing this process .

Mode of Action

Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) interacts with its target by catalyzing the final step of the methanol reforming process . . The addition of a second complex, having a methylated backbone in the pincer-ligand, can overcome these limitations .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the methanol reforming process . The compound’s interaction with this pathway results in the reforming of methanol, a process crucial in various industrial applications.

Result of Action

The molecular and cellular effects of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)'s action primarily involve the enhancement of the methanol reforming process . By catalyzing the final step of this process, the compound plays a crucial role in the efficient reforming of methanol.

Action Environment

The action, efficacy, and stability of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) can be influenced by various environmental factors. For instance, the compound is known to be air sensitive . Furthermore, the compound’s catalytic activity in the methanol reforming process can be enhanced by the presence of certain hydroxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) involves the reaction of ruthenium precursors with bis(2-di-i-propylphosphinoethyl)amine ligands under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and contamination. The process may involve the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental and catalytic applications. The production process involves careful control of temperature, pressure, and reaction time to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while reduction can produce ruthenium(0) species .

Scientific Research Applications

Chemistry: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions. Its ability to facilitate these reactions under mild conditions makes it valuable in synthetic chemistry .

Biology and Medicine: Its catalytic properties are explored for the activation of small molecules relevant to biological processes .

Industry: The compound’s catalytic properties are also utilized in industrial processes, particularly in the production of fine chemicals and pharmaceuticals. Its ability to catalyze reactions with high selectivity and efficiency makes it a valuable tool in industrial chemistry .

Comparison with Similar Compounds

  • Carbonylchlorohydrido[tris(2-di-i-propylphosphinoethyl)amine]ruthenium(II)
  • Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]osmium(II)
  • Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(II)

Uniqueness: Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II) is unique due to its specific ligand environment and the resulting electronic and steric properties. These properties influence its catalytic activity and selectivity, making it distinct from similar compounds with different metal centers or ligand arrangements .

Properties

IUPAC Name

carbon monoxide;chloro(hydrido)ruthenium;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37NP2.CO.ClH.Ru.H/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;1-2;;;/h13-17H,9-12H2,1-8H3;;1H;;/q;;;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKRFINIPYEROV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].Cl[RuH]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38ClNOP2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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